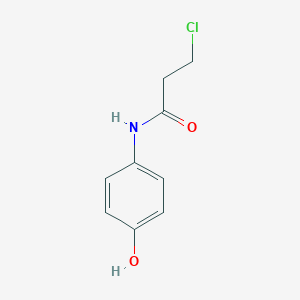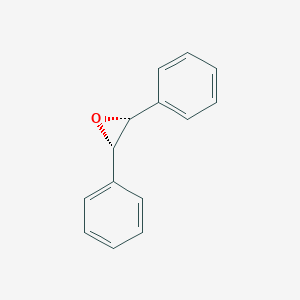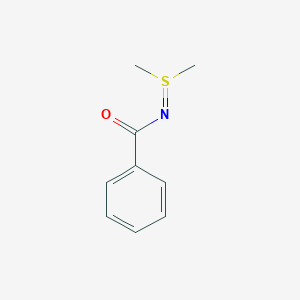
N-(Dimethyl-lambda4-sulfanylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethyl-lambda4-sulfanylidene)benzamide, also known as DMSB, is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can modulate the expression of various genes involved in cancer cell growth and inflammation. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low toxicity, making it a relatively safe compound to work with. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have a high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-(Dimethyl-lambda4-sulfanylidene)benzamide. One potential direction is to investigate its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(Dimethyl-lambda4-sulfanylidene)benzamide and its potential applications in other fields, such as drug discovery. Finally, studies are needed to investigate the safety and efficacy of N-(Dimethyl-lambda4-sulfanylidene)benzamide in animal and human trials.
Conclusion:
In conclusion, N-(Dimethyl-lambda4-sulfanylidene)benzamide is a sulfur-containing compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various scientific research applications, including cancer treatment and anti-inflammatory properties. While there are limitations to working with N-(Dimethyl-lambda4-sulfanylidene)benzamide in lab experiments, its potential applications and future directions for research make it an exciting compound to study.
Méthodes De Synthèse
N-(Dimethyl-lambda4-sulfanylidene)benzamide can be synthesized by reacting 4-chlorobenzoyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as triethylamine. The resulting product is then treated with sodium sulfide to yield N-(Dimethyl-lambda4-sulfanylidene)benzamide. This method has been reported to have a high yield and is relatively simple to perform.
Applications De Recherche Scientifique
N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(Dimethyl-lambda4-sulfanylidene)benzamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(Dimethyl-lambda4-sulfanylidene)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
19397-91-2 |
|---|---|
Nom du produit |
N-(Dimethyl-lambda4-sulfanylidene)benzamide |
Formule moléculaire |
C9H11NOS |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
N-(dimethyl-λ4-sulfanylidene)benzamide |
InChI |
InChI=1S/C9H11NOS/c1-12(2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
MCOFNZCGCSMMKJ-UHFFFAOYSA-N |
SMILES isomérique |
C[S+](C)/N=C(\C1=CC=CC=C1)/[O-] |
SMILES |
CS(=NC(=O)C1=CC=CC=C1)C |
SMILES canonique |
C[S+](C)N=C(C1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




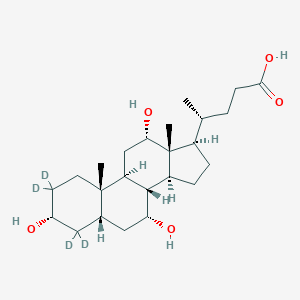
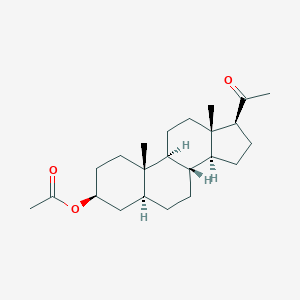

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
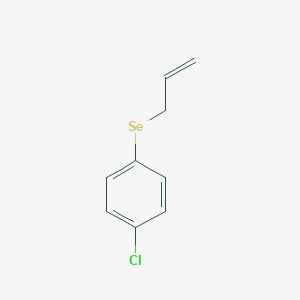





![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
